1-(4-ETHOXYBENZENESULFONYL)-N-(1-METHOXYPROPAN-2-YL)PIPERIDINE-3-CARBOXAMIDE
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Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a sulfonyl group, a methoxy group, and a piperidine ring. These functional groups could potentially confer a variety of chemical properties to the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different functional group. For example, the sulfonyl group might be introduced through a sulfonation reaction, while the piperidine ring might be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of multiple functional groups and a cyclic structure. The ethoxyphenyl and sulfonyl groups are likely to contribute to the compound’s polarity, while the piperidine ring could potentially confer some degree of rigidity to the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present in its structure. For instance, the sulfonyl group might make the compound susceptible to nucleophilic substitution reactions, while the piperidine ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like the sulfonyl group could make the compound soluble in polar solvents .Future Directions
Properties
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-4-25-16-7-9-17(10-8-16)26(22,23)20-11-5-6-15(12-20)18(21)19-14(2)13-24-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHFZXYYKTGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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